molecular formula C11H10Cl2N4O B1650613 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 1189379-04-1

5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1650613
CAS No.: 1189379-04-1
M. Wt: 285.13
InChI Key: UEKTUMKUMFRESV-UHFFFAOYSA-N
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Description

5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate and 4-chlorobenzoyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
  • 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-thioamide
  • 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-sulfonamide

Comparison

Compared to similar compounds, 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications. Additionally, its specific substitution pattern on the pyrazole ring contributes to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N'-(4-chlorophenyl)-1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O/c1-17-10(13)6-9(16-17)11(18)15-14-8-4-2-7(12)3-5-8/h2-6,14H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKTUMKUMFRESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NNC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678505
Record name 5-Chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189379-04-1
Record name 5-Chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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